3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine
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Description
3-Bromo-2-(difluoromethyl)pyridine is a chemical compound with the molecular weight of 208.01 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical among others .
Synthesis Analysis
The synthesis of 3-Bromo-2-(difluoromethyl)pyridine and its derivatives has been a subject of research in recent years . For instance, trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized and applied in the agrochemical and pharmaceutical industries . Additionally, thieno[2,3-b]pyridines have been synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(difluoromethyl)pyridine is represented by the InChI code1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H
. This indicates that the compound consists of a pyridine ring with bromo and difluoromethyl substituents. Physical And Chemical Properties Analysis
3-Bromo-2-(difluoromethyl)pyridine is a solid at room temperature and has a molecular weight of 208.01 . It has a refractive index of 1.522 and a density of 1.717 g/mL at 25 °C .Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by thieno[2,3-b]pyridine derivatives , it is expected that 3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine and its derivatives will continue to be a subject of research in the future. The development of novel synthetic methods and the exploration of their potential applications in various fields, including medicine and agriculture, are likely areas of focus.
properties
IUPAC Name |
3-bromo-2-(difluoromethyl)thieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NS/c9-5-4-2-1-3-12-8(4)13-6(5)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZFJVOMFMLHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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